
1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tert-butoxycarbonyl amino acids and their derivatives involves various strategies to introduce the Boc group and build the desired molecular framework. For example, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, significantly shortening known literature procedures for synthesizing these unnatural amino acids. With adjustments in reaction conditions, either pure cis or trans acids can be obtained, showcasing the versatility in synthesizing Boc-protected compounds (Bakonyi et al., 2013).
Molecular Structure Analysis
The molecular structure and conformation of Boc-protected amino acids can be complex. For instance, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid revealed a Z-configuration of the cyclopropane ring, highlighting the intricate structural features that can influence the chemical behavior and reactivity of these compounds (Cetina et al., 2003).
Chemical Reactions and Properties
Boc-protected amino acids undergo various chemical reactions, reflecting their utility in synthetic chemistry. The stability studies of tert-butoxycarbonyl-aminomethylphenoxyacetic acid, for instance, demonstrated its suitability as a handle in the solid-phase synthesis of peptide alpha-carboxamides, resisting acidolysis and allowing for efficient peptide bond formation (Gaehde & Matsueda, 1981).
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids play a significant role in biotechnology and biochemical engineering. For example, research by Jarboe et al. (2013) highlights the impact of carboxylic acids on microbial biocatalysts. These compounds, including simple carboxylic acids like hexanoic and lauric acids, can inhibit microbial growth at concentrations lower than those desired for industrial processes. Understanding the mechanisms of inhibition by these acids can aid in engineering more robust microbial strains for biofuel and biochemical production (Jarboe, Royce, & Liu, 2013).
Solvent Developments for Carboxylic Acid Extraction
The extraction of carboxylic acids from aqueous streams using advanced solvent systems is another area of significant research interest. Sprakel & Schuur (2019) reviewed solvent developments for the liquid-liquid extraction of carboxylic acids, highlighting the use of ionic liquids and improvements in traditional amine-based solvent systems. This research is crucial for the recovery of carboxylic acids produced via fermentation in bio-based plastic production (Sprakel & Schuur, 2019).
Applications in Drug Synthesis
Levulinic acid, a derivative of carboxylic acid, demonstrates the versatility of carboxylic acids in drug synthesis. A review by Zhang et al. (2021) discusses the application of levulinic acid in cancer treatment and medical materials, showcasing how carboxylic acid derivatives can serve as raw materials for direct drug synthesis or as intermediates for creating more complex pharmaceutical compounds (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Mecanismo De Acción
Target of Action
The compound “1-(BOC-AMINO)-1-INDANECARBOXYLIC ACID” is a BOC-protected amino acid derivative . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids or peptides. The specific targets would depend on the context in which this compound is used, such as in the synthesis of larger peptides or proteins.
Mode of Action
The compound acts as a protected form of an amino acid. The BOC group (tert-butoxycarbonyl) is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This protection allows the amino acid to undergo reactions without interacting with other functional groups. The BOC group can be removed under acidic conditions, revealing the original amine .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on its context of use. As a protected amino acid, it’s primarily used in laboratory settings for the synthesis of peptides and proteins. Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties would be less relevant than for a drug compound. The boc group can be removed under acidic conditions, which could occur in the stomach if ingested .
Action Environment
The action of this compound is highly dependent on the chemical environment. The addition and removal of the BOC group are pH-dependent, with addition occurring under basic conditions and removal under acidic conditions . Temperature, solvent, and the presence of other reactants can also influence the compound’s reactivity.
Safety and Hazards
Direcciones Futuras
The use of Boc-protected amino acids and their derivatives in the synthesis of peptides and other organic compounds continues to be a topic of research. Future directions may include the development of more efficient methods for the installation and removal of the Boc group, as well as the exploration of new applications for Boc-protected compounds .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCCJRDJRMVGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369786 |
Source


|
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |
CAS RN |
214139-26-1 |
Source


|
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

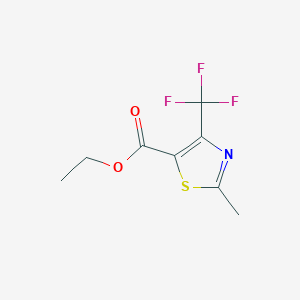
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)

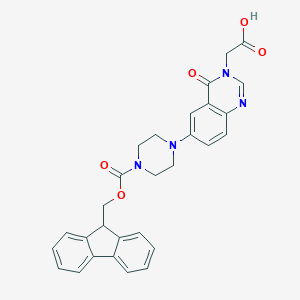
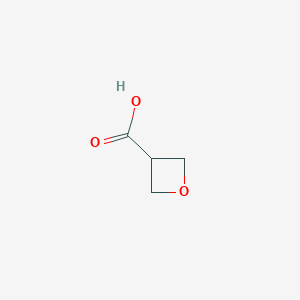
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)
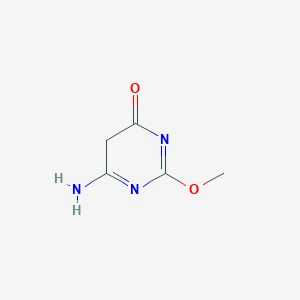
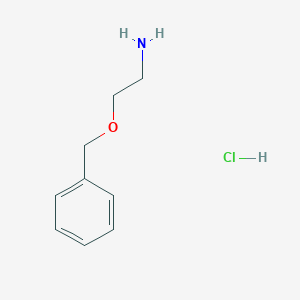

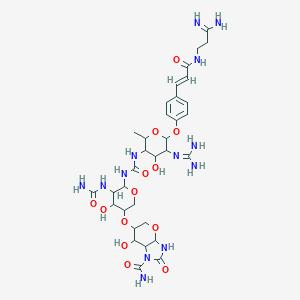
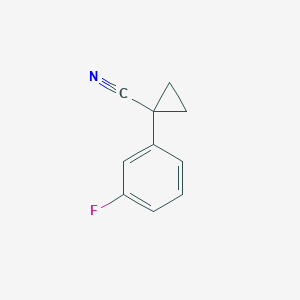

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
